6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKANOYXHMMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
6-Fluoro-4-methoxyquinoline-2-carboxylic acid has been studied for its antimicrobial properties. Compounds in the quinoline family are known for their effectiveness against a range of bacteria and fungi. Research indicates that derivatives of quinoline carboxylic acids exhibit significant bactericidal activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study: Synthesis and Activity
A study demonstrated that the synthesis of 6-fluoro derivatives resulted in enhanced antimicrobial activity compared to their non-fluorinated counterparts. The introduction of the fluorine atom was found to improve the lipophilicity and cell membrane permeability of the compounds, facilitating better interaction with bacterial targets .
Agrochemical Applications
Pesticide Formulations
The compound has shown promise as an active ingredient in agrochemical formulations aimed at controlling plant pathogens. Research indicates that it can be effective against bacterial diseases affecting crops, such as those caused by Erwinia species .
Formulation Techniques
Studies have explored various formulation techniques to enhance the efficacy of this compound in agricultural applications. These include:
- Emulsifiable Concentrates: Used for leaf application, allowing for better distribution and absorption.
- Wettable Powders: Designed for ease of mixing with water, improving application efficiency .
Case Study: Field Trials
Field trials conducted on potato crops demonstrated that treatments with formulations containing this compound significantly reduced disease incidence compared to untreated controls, showcasing its potential as a protective agent in agriculture .
Material Science
Polymer Chemistry
In material science, this compound has been investigated as a monomer for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties.
Research Findings
Studies have indicated that polymers derived from quinoline-based monomers exhibit improved resistance to thermal degradation compared to traditional polymers. This property makes them suitable for applications in high-temperature environments .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against bacteria | Enhanced activity with fluorinated derivatives |
| Agrochemicals | Effective against plant pathogens | Significant disease reduction in field trials |
| Material Science | Monomer for novel polymers | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA.
Pathways Involved: This action results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Quinoline Derivatives
Structural Modifications and Substituent Effects
The table below compares key structural features and physicochemical properties of 6-fluoro-4-methoxyquinoline-2-carboxylic acid with similar compounds:
Key Observations:
- Position 2 Modifications: Replacing the carboxylic acid group (as in the target compound) with phenyl (e.g., 6-fluoro-2-phenylquinoline-4-carboxylic acid) increases molecular weight and alters solubility. Phenyl substituents enhance lipophilicity, impacting membrane permeability .
- Position 4 Methoxy vs.
- Anticancer Activity: NSC 368390, a sodium salt derivative with a biphenyl group at position 2 and methyl at position 3, shows exceptional antitumor activity (90% inhibition in xenografted tumors) via depletion of pyrimidine nucleotide pools .
Biological Activity
6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula and features a fluorine atom and a methoxy group that contribute to its biological activity. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial DNA replication or inhibition of essential enzymes. For instance, studies have shown that similar compounds can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial proliferation.
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P). The cytotoxic effects were assessed using the MTT assay, revealing low to moderate toxicity, which is favorable for therapeutic applications .
P-glycoprotein Inhibition
Recent investigations highlighted the role of this compound as a P-glycoprotein (P-gp) inhibitor. P-gp is a membrane protein that plays a critical role in drug resistance by expelling drugs from cells. Compounds exhibiting P-gp inhibitory activity can enhance the efficacy of anticancer agents by preventing their efflux from tumor cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and protein synthesis.
- Receptor Modulation : It has been suggested that the compound can bind to receptors involved in cellular signaling pathways, potentially altering cellular responses.
- Interference with Drug Transport : By inhibiting P-gp, the compound can increase intracellular concentrations of co-administered drugs.
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for 6-fluoro-4-methoxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves Pfitzinger condensation or heterocyclization of anthranilate derivatives. For example, fluorination can be introduced via electrophilic substitution using Selectfluor™ or via intermediates like 6-fluoro-4-hydroxyquinoline-2-carboxylic acid followed by methoxylation (e.g., using methyl iodide/K₂CO₃). Key parameters include:
- Temperature : 80–100°C for cyclization steps.
- Catalysts : Triethylamine or NaOAc for acid-catalyzed steps.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).
Contradictions in yield (40–75%) arise from competing side reactions (e.g., over-fluorination or ester hydrolysis). Optimization requires monitoring via TLC or HPLC .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Look for characteristic signals:
- Quinoline C-2 carboxylic acid proton (δ ~12–13 ppm, broad).
- Methoxy group (δ ~3.9 ppm, singlet).
- Fluorine-induced splitting in aromatic protons (e.g., C-6 fluorine causes meta coupling).
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine position.
- HRMS : Exact mass calculation for C₁₂H₉FNO₃ (M⁻H⁻: 246.0575).
Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or regioisomers .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group.
- Light Sensitivity : Protect from UV light due to the quinoline core’s photodegradation risk.
- pH Sensitivity : Avoid aqueous solutions at extreme pH; the carboxylic acid group may decarboxylate under acidic conditions (>pH 3) .
Advanced Research Questions
Q. How can regioselective fluorination at the C-6 position be achieved without competing substitutions?
- Methodological Answer : Use directed ortho-metalation (DoM) strategies:
Lithiation : Treat 4-methoxyquinoline-2-carboxylic acid with LDA at -78°C in THF.
Fluorination : Introduce F⁺ via N-fluoropyridinium salts at the activated C-6 position.
Competing C-5 or C-7 fluorination is minimized by steric hindrance from the methoxy group. Validate regiochemistry via NOE NMR or X-ray crystallography .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Assay Variability : Standardize MIC testing using CLSI guidelines (e.g., fixed inoculum size, pH 7.4).
- Solubility : Use DMSO stock solutions ≤1% to avoid solvent toxicity.
- Metabolite Interference : Perform LC-MS to check for in situ degradation products.
Contradictions may arise from differences in bacterial strains or efflux pump expression .
Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS). The C-2 carboxylic acid group acts as an electron-withdrawing group, directing electrophiles to C-3/C-7.
- Fukui Indices : Identify nucleophilic sites (e.g., C-5 due to methoxy group’s electron-donating effect).
Validate predictions with experimental kinetic studies .
Experimental Design & Data Analysis
Q. How to design a SAR study for modifying the methoxy/fluoro substituents?
- Methodological Answer :
Q. Scaffold Modifications :
- Replace methoxy with ethoxy, hydroxy, or halogens.
- Substitute fluorine at C-6 with Cl, Br, or H.
Assay Selection : Prioritize enzyme inhibition (e.g., DNA gyrase for antimicrobial activity) and cytotoxicity (e.g., HepG2 cells).
Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (gradient: 0.1% HCOOH in H₂O/ACN) to detect impurities >0.1%.
- LC-HRMS : Identify unknown impurities via exact mass matching (e.g., de-fluorinated byproduct, m/z 228.0712).
- ICP-MS : Check for residual catalysts (e.g., Pd in cross-coupling reactions) .
Contradiction Resolution
Q. Why do some studies report low solubility despite the carboxylic acid’s polarity?
- Methodological Answer : The planar quinoline core promotes π-π stacking, reducing aqueous solubility. Solutions:
Q. How to address discrepancies in melting points (reported 215–220°C vs. observed 205–210°C)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
